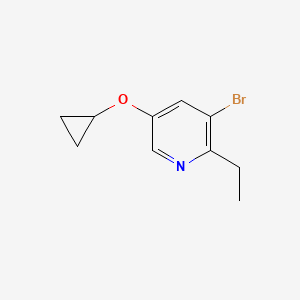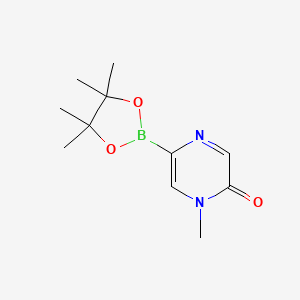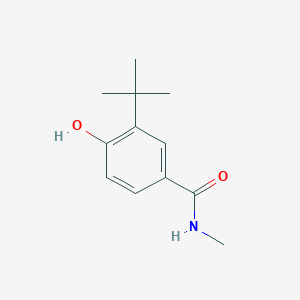
2-Hydroxy-6-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-methoxy-N-methylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the sixth position, and an N-methyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-6-methoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methoxybenzaldehyde or 2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-6-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
2-Hydroxy-6-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Hydroxy-6-methoxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
2-Hydroxy-N-methylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxy-N-methylbenzamide:
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-hydroxy-6-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)8-6(11)4-3-5-7(8)13-2/h3-5,11H,1-2H3,(H,10,12) |
Clave InChI |
MYRXPRCEYHVWTF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CC=C1OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


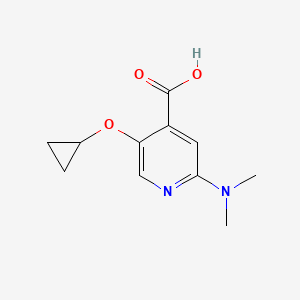

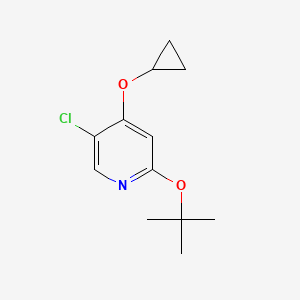
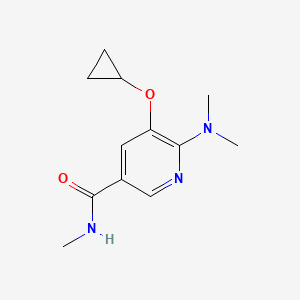
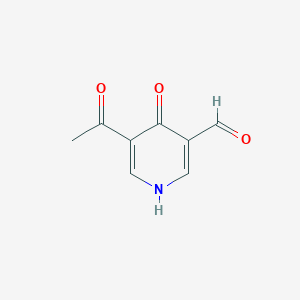

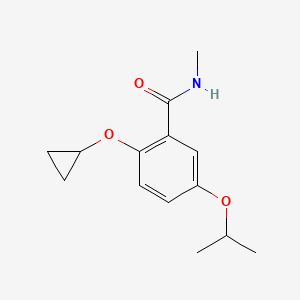
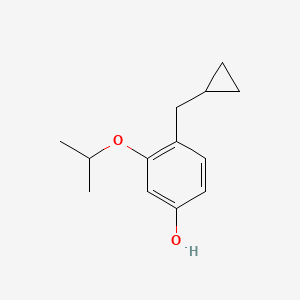
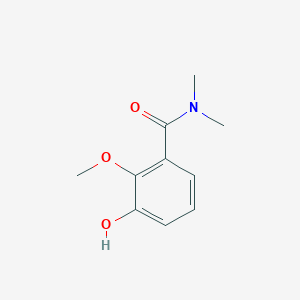
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
